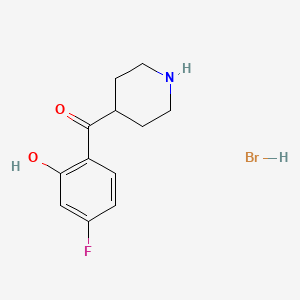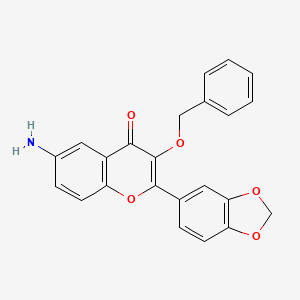
6-Amino-2-(1,3-benzodioxol-5-yl)-3-phenylmethoxychromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-2-(1,3-benzodioxol-5-yl)-3-phenylmethoxychromen-4-one is a complex organic compound that features a chromen-4-one core structure This compound is notable for its unique combination of functional groups, including an amino group, a benzodioxole moiety, and a phenylmethoxy group
Méthodes De Préparation
The synthesis of 6-Amino-2-(1,3-benzodioxol-5-yl)-3-phenylmethoxychromen-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-4-one core, followed by the introduction of the amino group, benzodioxole moiety, and phenylmethoxy group through various substitution and coupling reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Des Réactions Chimiques
6-Amino-2-(1,3-benzodioxol-5-yl)-3-phenylmethoxychromen-4-one undergoes a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the chromen-4-one core to chromanol derivatives, typically using hydrogenation catalysts such as palladium on carbon.
Coupling Reactions: The phenylmethoxy group can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecular structures.
Applications De Recherche Scientifique
6-Amino-2-(1,3-benzodioxol-5-yl)-3-phenylmethoxychromen-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials with specific properties.
Biology: This compound can be used as a probe to study biological processes, particularly those involving oxidative stress and enzyme activity.
Medicine: It has potential therapeutic applications, including as an antioxidant, anti-inflammatory, and anticancer agent, due to its ability to modulate various biochemical pathways.
Industry: The compound can be used in the development of new pharmaceuticals, agrochemicals, and materials with specialized functions.
Mécanisme D'action
The mechanism of action of 6-Amino-2-(1,3-benzodioxol-5-yl)-3-phenylmethoxychromen-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to participate in redox reactions, modulate enzyme activity, and interact with cellular signaling pathways. These interactions can lead to various biological effects, including the inhibition of oxidative stress, modulation of inflammatory responses, and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
6-Amino-2-(1,3-benzodioxol-5-yl)-3-phenylmethoxychromen-4-one can be compared with other similar compounds, such as:
6-Amino-2-(1,3-benzodioxol-5-yl)-quinazoline: This compound shares the benzodioxole moiety but has a quinazoline core instead of a chromen-4-one core, leading to different chemical reactivity and biological activity.
N-(6-amino-2H-1,3-benzodioxol-5-yl)nonanamide: This compound also contains the benzodioxole moiety and an amino group but differs in its aliphatic chain, which affects its solubility and interaction with biological targets.
Propriétés
Formule moléculaire |
C23H17NO5 |
|---|---|
Poids moléculaire |
387.4 g/mol |
Nom IUPAC |
6-amino-2-(1,3-benzodioxol-5-yl)-3-phenylmethoxychromen-4-one |
InChI |
InChI=1S/C23H17NO5/c24-16-7-9-18-17(11-16)21(25)23(26-12-14-4-2-1-3-5-14)22(29-18)15-6-8-19-20(10-15)28-13-27-19/h1-11H,12-13,24H2 |
Clé InChI |
DVUORWJGPWNALP-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C3=C(C(=O)C4=C(O3)C=CC(=C4)N)OCC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(7-Hydroxy-4-oxochromen-2-yl)phenyl] hexanoate](/img/structure/B13844282.png)
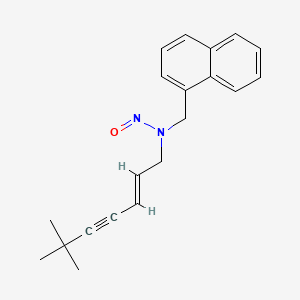
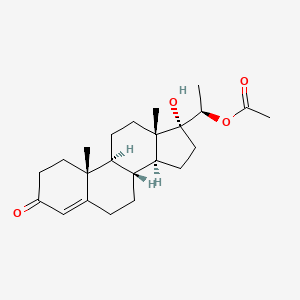
![1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)-2-methylpropan-1-one](/img/structure/B13844316.png)
![1-(9H-carbazol-1-yloxy)-3-[2-(2-methoxyphenoxy)ethyl-methylamino]propan-2-ol](/img/structure/B13844329.png)
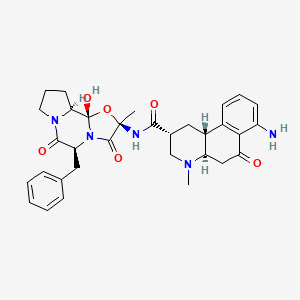
![Sodium 2,5-Dimethyl-2-((4R,8R)-4,8,12-trimethyltridecyl)-2H-benzo[h]chromen-6-olate](/img/structure/B13844341.png)
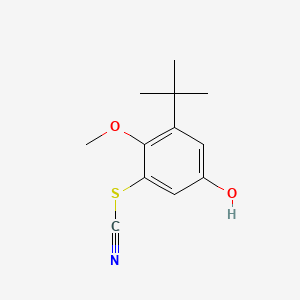
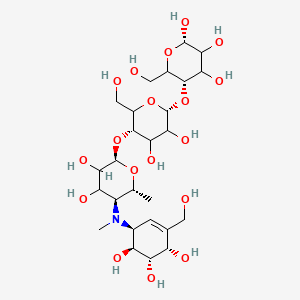
![2-[2-[carboxy(113C)methyl(hydroxycarbonylmethyl)amino]ethyl-(hydroxycarbonylmethyl)amino]acetic acid](/img/structure/B13844354.png)
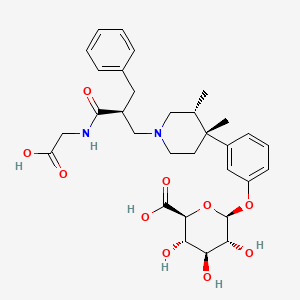
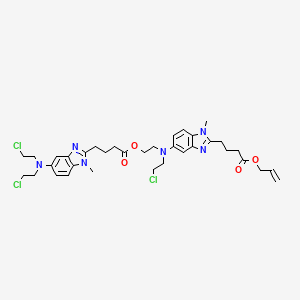
![5-(1-methyl-1H-indazol-5-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B13844370.png)
